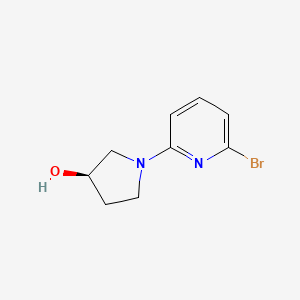
6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine (CMEPTD) is an organic compound that has been studied for its potential applications in the field of scientific research. It is a heterocyclic compound that is composed of three nitrogen atoms, two chlorine atoms, and two carbon atoms, with an extra methyl group attached to the nitrogen atom in the 6-position. CMEPTD is an important building block for the synthesis of a variety of organic compounds, and has been used in many different research applications.
Wissenschaftliche Forschungsanwendungen
Herbicide Dissipation in Soil
Research by Baer and Calvet (1999) studied the dissipation kinetics of soil-applied herbicides, including atrazine (a derivative of triazine). The study observed the behavior of these compounds in different soil types under various conditions, contributing to the understanding of environmental impact and agronomy practices (Baer & Calvet, 1999).
Antibacterial and Antifungal Activities
Kushwaha and Sharma (2022) synthesized derivatives of triazine, closely related to the compound , and evaluated their antibacterial and antifungal properties. The study highlights the potential of triazine derivatives in medical and pharmaceutical applications (Kushwaha & Sharma, 2022).
Electrochemical Reduction Studies
Brown (2018) conducted a study on the electrochemical reduction of terbuthylazine, a triazine herbicide. This research provides insights into the chemical properties and potential applications of triazine compounds in electrochemical processes (Brown, 2018).
Groundwater Contamination Analysis
Stackelberg et al. (2012) developed models to predict the concentration of atrazine and its degradate in groundwater. This study is crucial for understanding the environmental impact and mobility of triazine derivatives in agricultural areas (Stackelberg et al., 2012).
Luminescence Study of Triazine Herbicides
Oliva et al. (2005) conducted a luminescence study on triazines, including atrazine, to understand their low-lying excited states. This research contributes to the field of chemical physics and the study of triazine-based herbicides (Oliva et al., 2005).
Synthesis of Aromatic Polyamides with Triazine Moieties
Yu et al. (2012) focused on synthesizing aromatic polyamides containing phenyl-1,3,5-triazine, demonstrating the application of triazine in the development of new polymeric materials with potential industrial applications (Yu et al., 2012).
Halogenation Studies
Kaihoh et al. (1986) investigated the halogenation of triazines, which is relevant to understanding the chemical reactivity and modification possibilities of triazine compounds (Kaihoh et al., 1986).
Eigenschaften
IUPAC Name |
6-(chloromethyl)-2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c1-2-8-3-5-9(6-4-8)15-12-17-10(7-13)16-11(14)18-12/h3-6H,2,7H2,1H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBNOXIGGKJVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2835221.png)


![2-chloro-N-[(1-ethoxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2835227.png)

![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid](/img/structure/B2835232.png)

![N-(2,4-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2835236.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2835238.png)

![4-[(2,5-Dimethylphenyl)methyl]piperidine](/img/structure/B2835241.png)